

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylanthraquinone Crystals

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Compound of Interest

Compound Name: 2-Ethylanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Ethylanthraquinone** (2-EAQ) crystals. The information compiled herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and other relevant industries who utilize 2-EAQ in their work. This document presents quantitative data in structured tables, details the experimental protocols for key analytical methods, and includes visualizations of relevant chemical processes.

General and Physical Properties

2-Ethylanthraquinone is an organic compound, a derivative of anthraquinone, that typically appears as a pale yellow to amber crystalline solid.^[1] It is a crucial intermediate in various industrial processes, most notably in the production of hydrogen peroxide and as a photoinitiator.^[2]

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1][3]
Molecular Weight	236.27 g/mol	[3]
Appearance	White to yellowish crystals or powder	[3]
Melting Point	108-111 °C	[2]
Boiling Point	415.4 °C at 760 mmHg	[3]
Density	1.231 g/cm ³	[3]
Flash Point	155.4 °C	[3]
Autoignition Temperature	485 °C	[2]

Solubility Profile

2-Ethylanthraquinone is characterized by its low solubility in water but is soluble in various organic solvents.[1][2]

Solvent	Solubility	Reference(s)
Water	Insoluble (0.00025 g/L)	[2]
Organic Solvents	Soluble	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of **2-Ethylanthraquinone**.

Spectroscopic Data	Details	Reference(s)
^1H NMR	Spectra available from various sources.	[4]
^{13}C NMR	Spectra available from various sources.	[4]
Infrared (IR) Spectroscopy	ATR-IR spectra have been recorded on a Bruker Tensor 27 FT-IR instrument.	[4]
Mass Spectrometry	Data available in the NIST Mass Spectrometry Data Center.	[4]

Experimental Protocols

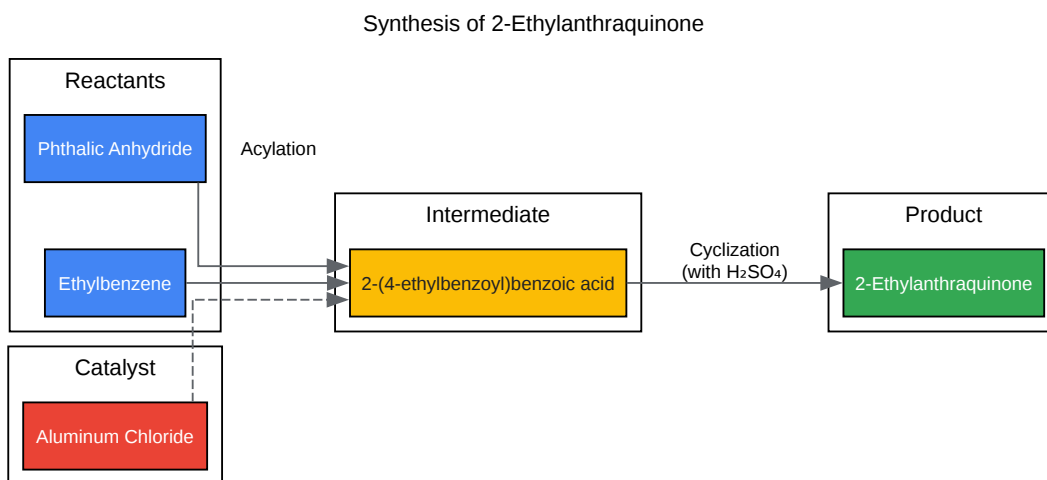
Detailed methodologies for the determination of the physical and chemical properties of **2-Ethylanthraquinone** are outlined below.

Synthesis of 2-Ethylanthraquinone (Friedel-Crafts Acylation)

The industrial synthesis of **2-Ethylanthraquinone** is primarily achieved through the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, followed by a cyclization step.[3]

Procedure:

- Phthalic anhydride is dispersed in an excess of ethylbenzene.
- Aluminum chloride is added portion-wise to the mixture at a controlled temperature (typically between 0-40 °C) to catalyze the acylation reaction, forming 2-(4-ethylbenzoyl)benzoic acid.
- The resulting intermediate is then cyclized in the presence of a dehydrating agent, such as fuming sulfuric acid, to yield **2-Ethylanthraquinone**.



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Synthesis of **2-Ethylantraquinone**.

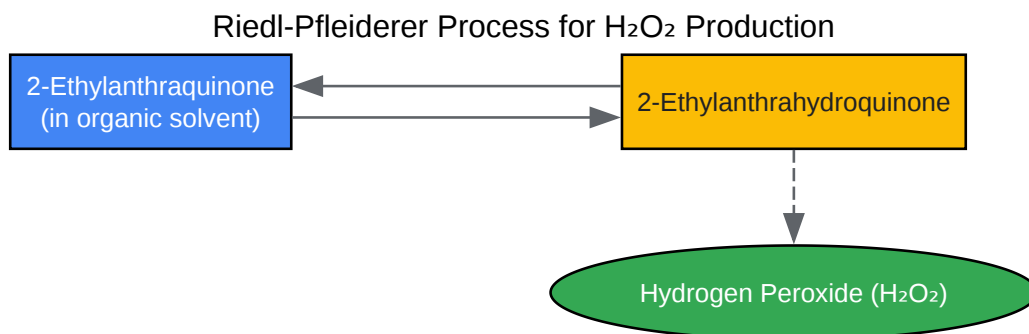
Hydrogen Peroxide Production (Riedl-Pfleiderer Process)

2-Ethylantraquinone is a key component in the most common industrial route to hydrogen peroxide, the Riedl-Pfleiderer process. This is a cyclic process involving the hydrogenation and subsequent oxidation of 2-EAQ.[3]

Process Steps:

- Hydrogenation: **2-Ethylantraquinone**, dissolved in a suitable organic solvent, is catalytically hydrogenated to 2-ethylantrahydroquinone using a palladium catalyst.
- Oxidation: The resulting 2-ethylantrahydroquinone is then oxidized with air to regenerate **2-Ethylantraquinone** and produce hydrogen peroxide.

- Extraction: The hydrogen peroxide is extracted with water.
- Recycling: The organic solvent containing the regenerated **2-Ethylanthraquinone** is recycled back to the hydrogenation step.



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Riedl-Pfleiderer Process for H₂O₂ Production.

Determination of Melting Point

The melting point of **2-Ethylanthraquinone** crystals can be determined using a standard melting point apparatus.

Procedure:

- A small amount of the crystalline sample is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature range from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Solubility Determination

The solubility of **2-Ethylanthraquinone** in various solvents is determined by preparing a saturated solution at a specific temperature.

Procedure:

- An excess amount of **2-Ethylanthraquinone** is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The undissolved solid is separated from the solution by filtration or centrifugation.
- The concentration of **2-Ethylanthraquinone** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

Infrared (IR) Spectroscopy: A thin film of the solid sample is prepared by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Ethylanthraquinone** is dissolved in a deuterated solvent (e.g., CDCl_3), and the ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.

X-ray Crystallography

While specific crystal structure data for **2-Ethylanthraquinone** is not widely published, the general methodology for single-crystal X-ray diffraction would be as follows:

Procedure:

- A suitable single crystal of **2-Ethylanthraquinone** is mounted on a goniometer.
- The crystal is irradiated with a monochromatic X-ray beam.
- The diffraction pattern is collected on a detector.

- The resulting data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of **2-Ethylanthraquinone**.

General Procedure:

- TGA: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded as a function of temperature.
- DSC: A sample and a reference are heated or cooled under a controlled temperature program, and the difference in heat flow between the sample and the reference is measured as a function of temperature. While specific experimental conditions for 2-EAQ are not readily available in the literature, a typical analysis for a stable organic compound would involve a heating rate of 10 °C/min in a nitrogen atmosphere.

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References

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